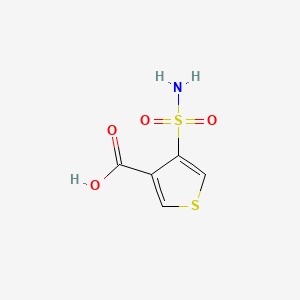

4-Sulfamoylthiophene-3-carboxylic acid

Description

Propriétés

Numéro CAS |

59337-86-9 |

|---|---|

Formule moléculaire |

C5H5NO4S2 |

Poids moléculaire |

207.2 g/mol |

Nom IUPAC |

4-sulfamoylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H5NO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) |

Clé InChI |

VAHHPJSRCPYDLP-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CS1)S(=O)(=O)N)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

4-([1,1'-Biphenyl]-4-yl)-2-(4-(tert-butyl)benzamido)thiophene-3-carboxylic acid (Compound 37)

- Substituents : Biphenyl at C4, tert-butyl benzamido at C2, and carboxylic acid at C3.

- Activity: Potent ANO1 inhibitor (IC₅₀ values in low micromolar range).

- Properties : Higher molecular weight (434.18 g/mol) and lipophilicity (predicted logP ~4.5) due to bulky aryl groups, reducing aqueous solubility but enhancing membrane permeability .

2-(2-Naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid (Compound 43)

- Substituents : 4-Chlorophenyl at C4, naphthylamide at C2, and carboxylic acid at C3.

- Properties : Molecular weight 406.03 g/mol; logP ~3.8 due to chlorophenyl group .

4-Sulfamoylthiophene-3-carboxylic Acid

- Substituents : Sulfamoyl at C4, carboxylic acid at C3.

- Inferred Activity: Likely ANO1 inhibition due to structural similarity, with sulfamoyl enhancing hydrogen-bonding interactions with target residues.

Physicochemical Properties

Notes:

- Sulfamoyl and carboxylic acid groups increase solubility but reduce lipophilicity.

- Aryl substituents (e.g., biphenyl, chlorophenyl) enhance logP and membrane permeability but may require formulation adjustments for bioavailability.

Positional Isomerism: 2- vs. 3-Carboxylic Acid Derivatives

- 2-Thiophenecarboxylic acid (): Carboxylic acid at C2 alters electronic distribution, reducing resonance stabilization compared to C3 derivatives. Limited biological data; primarily used in R&D .

Research Implications

The sulfamoyl group’s polarity and hydrogen-bonding capacity position this compound as a promising candidate for targeting extracellular domains of ion channels (e.g., ANO1). Future studies should explore its pharmacokinetics, toxicity, and comparative efficacy against aryl-substituted analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-sulfamoylthiophene-3-carboxylic acid?

Methodological Answer: The synthesis of this compound requires precise control of temperature, solvent selection, and catalysts. For example, thiophene derivatives often undergo sulfamoylation using sulfonamide precursors under anhydrous conditions with Lewis acids (e.g., AlCl₃) as catalysts . Reaction temperatures typically range between 60–80°C to balance yield and side-product formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirmation of purity should involve HPLC and thin-layer chromatography (TLC) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires multi-technique characterization:

- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups. For instance, the carboxylic proton typically appears as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ for C₅H₅NO₄S₂: theoretical 217.98 g/mol).

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond angles and confirms regiochemistry .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer: Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, and store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the sulfamoyl group. Avoid prolonged exposure to moisture or light, as these degrade thiophene derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Methodological Answer: Discrepancies in NMR data often arise from tautomerism or solvent effects. For example, the sulfamoyl group’s NH protons may exchange rapidly in D₂O, leading to signal broadening. To resolve this:

Q. What strategies are effective for improving the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies can guide modifications:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position of the thiophene ring to enhance binding affinity to target enzymes .

- Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole group to improve metabolic stability while retaining acidity .

- Pharmacokinetic Optimization : Use logP calculations (e.g., via ChemDraw) to balance hydrophobicity and solubility for in vivo studies .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring.

- Simulate transition states for sulfamoyl group substitution reactions (e.g., SNAr mechanisms) .

- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variations often stem from differences in:

- Catalyst Purity : Impure AlCl₃ (common in sulfamoylation) reduces efficiency. Use freshly distilled catalysts.

- Workup Protocols : Incomplete extraction (e.g., pH adjustments for carboxylic acid isolation) lowers yields. Optimize pH to 2–3 for maximal precipitation .

- Side Reactions : Competing hydrolysis of the sulfamoyl group occurs at high temperatures. Monitor reactions with in-situ IR to terminate at completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.